molecular formula C7H10N2O B1529793 2-(5-Aminopyridin-2-yl)ethan-1-ol CAS No. 1552277-17-4

2-(5-Aminopyridin-2-yl)ethan-1-ol

Cat. No.: B1529793
CAS No.: 1552277-17-4
M. Wt: 138.17 g/mol
InChI Key: SLVOBTPSBMJFII-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-yl)ethan-1-ol is an organic compound that features a pyridine ring substituted with an amino group at the 5-position and an ethan-1-ol group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized through the reaction of 5-aminopyridine-2-carboxaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride.

  • Hydrogenation: Another method involves the hydrogenation of 2-(5-nitropyridin-2-yl)ethan-1-ol using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, often involving continuous flow reactors and advanced catalyst systems to improve yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-(5-aminopyridin-2-yl)ethanal using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: The compound can undergo reduction reactions, such as the reduction of the nitro group in 2-(5-nitropyridin-2-yl)ethan-1-ol to form the amino derivative.

  • Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

  • Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: 2-(5-aminopyridin-2-yl)ethanal

  • Reduction: this compound (from nitro derivative)

  • Substitution: Various substituted pyridines depending on the nucleophile used

Scientific Research Applications

2-(5-Aminopyridin-2-yl)ethan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(5-Aminopyridin-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(5-nitropyridin-2-yl)ethan-1-ol

  • 2-(5-aminopyridin-2-yl)ethanal

  • 2-(5-bromopyridin-2-yl)ethan-1-ol

This compound's versatility and potential make it a valuable subject of study in various scientific fields. Its unique properties and applications highlight the importance of continued research and development in this area.

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-1-2-7(3-4-10)9-5-6/h1-2,5,10H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVOBTPSBMJFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(5-aminopyridin-2-yl)acetate (0.250 g, 1.5 mmol) in THF (20 mL) at 0° C. was added lithium aluminum hydride (1.0 M, 3.75 mL, 3.75 mmol). The mixture was warmed to rt and stirred for 2 h. After this time, the reaction was quenched with water and NaOH (2 M), dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated. The residue was purified by column chromatography (silica, dichloromethane/methanol) to afford the title compound (0.046 g, 22%) as an orange oil. MW=138.17. 1H NMR (CDCl3, 500 MHz) δ 8.01-7.97 (m, 1H), 6.97-6.92 (m, 2H), 3.96 (t, J=5.5 Hz, 2H), 3.60 (s, 2H), 2.89 (t, J=5.5 Hz, 2H); APCI MS m/z 139 [M+H]+.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
3.75 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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